2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[(2-oxo-1H-quinolin-4-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-16-9-11(12-5-3-4-8-15(12)19-16)10-20-17(22)13-6-1-2-7-14(13)18(20)23/h1-9H,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCDQQHBZLEXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, which is then coupled with an isoindole precursor.
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Synthesis of Quinoline Derivative
Starting Material: 2-aminobenzophenone.
Reaction: Cyclization with acetic anhydride to form 2-oxo-1,2-dihydroquinoline.
Conditions: Reflux in acetic anhydride.
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Coupling with Isoindole Precursor
Starting Material: Phthalic anhydride.
Reaction: Condensation with the quinoline derivative in the presence of a base such as sodium acetate.
Conditions: Heating under reflux in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The quinoline moiety can undergo oxidation to form quinoline N-oxide.
Reagents: Hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Mild temperatures, typically below 50°C.
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Reduction
- The carbonyl groups in the isoindole and quinoline can be reduced to alcohols.
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Room temperature to slightly elevated temperatures.
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Substitution
- The hydrogen atoms on the quinoline ring can be substituted with various electrophiles.
Reagents: Halogens (e.g., bromine), alkyl halides.
Conditions: Presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the isoindole and quinoline.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to its nitrogen-containing heterocycles.
Material Science: Potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
Antimicrobial Agents: The quinoline moiety is known for its antimicrobial properties, making this compound a candidate for drug development.
Anticancer Research: Studies have shown that quinoline derivatives can inhibit cancer cell growth by interfering with DNA replication.
Industry
Dyes and Pigments: The compound’s structure allows for the absorption of visible light, making it useful in dye synthesis.
Polymer Additives: It can be used to enhance the thermal stability and mechanical properties of polymers.
Mechanism of Action
The biological activity of 2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is primarily due to its ability to interact with nucleic acids and proteins. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features are summarized below:
Key Differentiators
Linker Flexibility : The methyl linker in the target compound provides rigidity, whereas thioether or ethylene linkers (e.g., ) enhance conformational adaptability for target binding.
Electron-Withdrawing Groups : Halogenation (e.g., iodine in ) or fluorination () increases electrophilicity and metabolic stability, absent in the target compound.
Core Heterocycle: Quinoline vs. quinazolinone () alters electronic properties; quinoline’s nitrogen position may influence binding to biological targets like kinases or DNA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
